

2',3',5'-Tri-O-benzoyl-6-azauridine as a purine nucleoside analog

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Compound of Interest

Compound Name: 2',3',5'-Tri-O-benzoyl-6-azauridine

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An In-Depth Technical Guide to **2',3',5'-Tri-O-benzoyl-6-azauridine**: A Pyrimidine Nucleoside Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2',3',5'-Tri-O-benzoyl-6-azauridine, a key pyrimidine nucleoside analog. It is important to clarify from the outset that this compound is a pyrimidine analog, not a purine analog, a distinction critical for understanding its mechanism of action and therapeutic potential. This document details its chemical properties, synthesis, mechanism of action as an inhibitor of pyrimidine biosynthesis, and its investigated roles in antiviral and anticancer research. The guide includes structured data tables for quantitative analysis, detailed experimental protocols for key assays, and explanatory diagrams to illustrate complex biological pathways and experimental workflows.

Introduction

2',3',5'-Tri-O-benzoyl-6-azauridine is a lipophilic prodrug of the pyrimidine nucleoside analog 6-azauridine. The addition of three benzoyl groups to the ribose moiety significantly enhances its oral bioavailability compared to the parent compound. Following administration, these protective groups are cleaved by endogenous esterases to release the pharmacologically active agent, 6-azauridine.



6-Azauridine functions as an antimetabolite by interfering with the de novo pyrimidine biosynthesis pathway. Specifically, its metabolite, 6-azauridine 5'-monophosphate (azaUMP), is a potent competitive inhibitor of orotidine-5'-phosphate (OMP) decarboxylase. This enzyme catalyzes the final step in the synthesis of uridine monophosphate (UMP), a crucial precursor for all pyrimidine nucleotides required for RNA and DNA synthesis. By disrupting this pathway, 6-azauridine exhibits cytostatic effects, which has led to its investigation as a potential therapeutic agent against various cancers and viral infections.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2',3',5'-Tri-O-benzoyl-6-azauridine** is presented below.

Property	Value	
IUPAC Name	[1-(2,3,5-tris-O-benzoyl-β-D-ribofuranosyl)-1,2,4-triazine-3,5(2H,4H)-dione]	
Molecular Formula	C29H23N3O9	
Molecular Weight	569.51 g/mol	
Appearance	White to off-white crystalline powder	
Solubility	Soluble in organic solvents such as DMSO, DMF, and methanol; sparingly soluble in water	
Melting Point	Approximately 165-168 °C	
CAS Number	3117-04-4	

Mechanism of Action

The mechanism of action of **2',3',5'-Tri-O-benzoyl-6-azauridine** is indirect, relying on its conversion to the active metabolite, 6-azauridine 5'-monophosphate (azaUMP).





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Figure 1. Metabolic activation and inhibitory pathway of **2',3',5'-Tri-O-benzoyl-6-azauridine**.

As illustrated in Figure 1, the orally administered prodrug is absorbed and subsequently hydrolyzed by esterases to yield 6-azauridine. This active intermediate is then phosphorylated by uridine kinase to form azaUMP. AzaUMP acts as a potent competitive inhibitor of OMP decarboxylase, blocking the conversion of OMP to UMP. This inhibition leads to a depletion of the pyrimidine nucleotide pool, thereby impairing the synthesis of RNA and DNA, which ultimately results in cell cycle arrest and inhibition of proliferation.

Biological Activities and Therapeutic Investigations

The primary therapeutic applications investigated for **2',3',5'-Tri-O-benzoyl-6-azauridine** and its active form, 6-azauridine, have been in the fields of oncology and virology.

Anticancer Activity

The cytostatic effects resulting from the inhibition of pyrimidine synthesis have made 6-azauridine a candidate for cancer chemotherapy. Its efficacy has been explored in various cancer cell lines and preclinical models.

Cell Line	Cancer Type	IC50 (μM)
L1210	Leukemia	~ 0.1
HeLa	Cervical Cancer	~ 1.0
P388	Leukemia	~ 0.2



Note: IC50 values are for 6-azauridine and can vary depending on the specific experimental conditions.

Antiviral Activity

The reliance of many viruses on the host cell's nucleotide synthesis machinery makes the pyrimidine biosynthesis pathway an attractive target for antiviral therapy. 6-Azauridine has demonstrated activity against a range of DNA and RNA viruses.

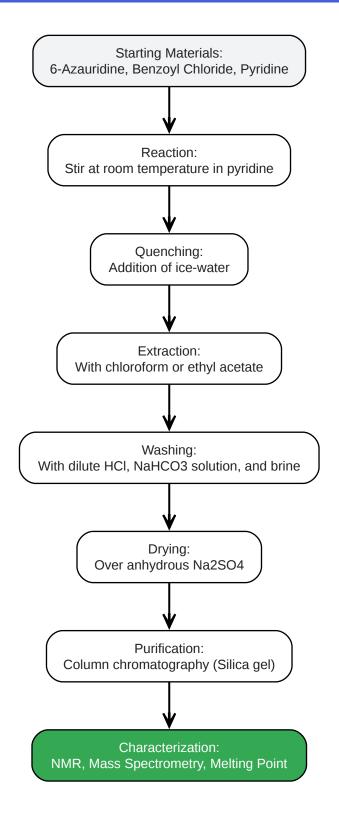
Virus	Family	In Vitro Activity
Herpes Simplex Virus (HSV)	Herpesviridae	Moderate
Vaccinia Virus	Poxviridae	Strong
Human Immunodeficiency Virus (HIV)	Retroviridae	Weak
SARS-CoV	Coronaviridae	Moderate

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of **2',3',5'-Tri-O-benzoyl-6-azauridine**.

Synthesis of 2',3',5'-Tri-O-benzoyl-6-azauridine





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Figure 2. General workflow for the synthesis of 2',3',5'-Tri-O-benzoyl-6-azauridine.

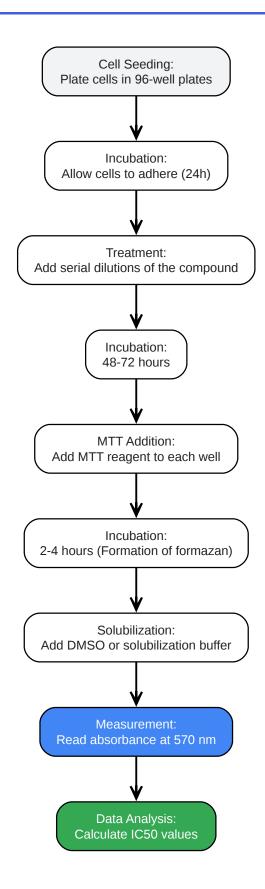
Protocol:



- Reaction Setup: Dissolve 6-azauridine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Reagent: Cool the solution in an ice bath and add benzoyl chloride dropwise with constant stirring.
- Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, pour the mixture into ice-water to quench the excess benzoyl chloride.
- Extraction: Extract the aqueous mixture with an organic solvent such as chloroform or ethyl
 acetate.
- Washing: Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
- Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point analysis.

In Vitro Cytotoxicity Assay (MTT Assay)





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Figure 3. Workflow for determining in vitro cytotoxicity using the MTT assay.



Protocol:

- Cell Culture: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
- Compound Preparation: Prepare a stock solution of **2',3',5'-Tri-O-benzoyl-6-azauridine** in DMSO and perform serial dilutions in the cell culture medium.
- Treatment: Replace the medium in the wells with the medium containing different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.
- Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
- Formazan Solubilization: Remove the medium and add DMSO or a solubilizing buffer to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the log of the compound concentration.

Conclusion

2',3',5'-Tri-O-benzoyl-6-azauridine is a valuable research compound and a prodrug of the pyrimidine nucleoside analog 6-azauridine. Its improved oral bioavailability makes it a useful tool for in vivo studies. The primary mechanism of action involves the inhibition of OMP decarboxylase, leading to the disruption of de novo pyrimidine synthesis. This has formed the basis for its investigation as an anticancer and antiviral agent. The experimental protocols and data presented in this guide offer a foundational understanding for researchers working with this and similar antimetabolites. Future research may focus on optimizing its therapeutic index,







exploring combination therapies, and identifying novel viral or cancer targets susceptible to pyrimidine synthesis inhibition.

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